molecular formula C12H15NO2 B1580970 (4-Methylphenyl)morpholin-4-ylmethanone CAS No. 63833-44-3

(4-Methylphenyl)morpholin-4-ylmethanone

Cat. No. B1580970
CAS RN: 63833-44-3
M. Wt: 205.25 g/mol
InChI Key: AUJPGGARDMBNMW-UHFFFAOYSA-N
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Description

“(4-Methylphenyl)morpholin-4-ylmethanone” is a chemical compound with the molecular formula C12H15NO2. It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(4-Methylphenyl)morpholin-4-ylmethanone” is defined by its molecular formula, C12H15NO2 . It has a molecular weight of 205.25 g/mol.


Physical And Chemical Properties Analysis

“(4-Methylphenyl)morpholin-4-ylmethanone” has a molecular weight of 205.25 g/mol. Its density is 1.128g/cm3, and it has a boiling point of 366.8ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Routes : (4-Methylphenyl)morpholin-4-ylmethanone and related compounds have been synthesized through various methods. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine showcases the feasibility of producing such compounds through cyclization reactions and reduction processes, highlighting the synthetic versatility of these compounds (Tan Bin, 2011).

  • Structural Analysis : Studies on the crystal structure of related morpholine derivatives, like 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, provide insights into the molecular conformation, hydrogen bonding interactions, and spectral analysis of such compounds. These studies are crucial for understanding the chemical properties and potential applications of (4-Methylphenyl)morpholin-4-ylmethanone (S. Franklin et al., 2011).

Potential Biological and Pharmacological Activities

  • Antimicrobial Properties : Some derivatives of morpholine, like 4-(Phenylsulfonyl) morpholine, have been studied for their antimicrobial and modulating activities against various strains, including multi-resistant strains. This research suggests potential applications of (4-Methylphenyl)morpholin-4-ylmethanone in the development of new antimicrobial agents (M. A. Oliveira et al., 2015).

  • Antitumor Activity : The compound 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides, which shares structural similarities with (4-Methylphenyl)morpholin-4-ylmethanone, has been synthesized and evaluated for its antitumor activity. Such studies indicate the potential of morpholine derivatives in developing new antitumor agents (A. U. Isakhanyan et al., 2016).

Safety And Hazards

“(4-Methylphenyl)morpholin-4-ylmethanone” is intended for research and development use only and is not advised for medicinal, household, or other uses . Further safety and hazard information should be obtained from the relevant safety data sheets .

properties

IUPAC Name

(4-methylphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-10-2-4-11(5-3-10)12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJPGGARDMBNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284644
Record name (4-Methylphenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylphenyl)morpholin-4-ylmethanone

CAS RN

63833-44-3
Record name 63833-44-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Methylphenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Gonzalez-Lopez, M Yus, DJ Ramon - Tetrahedron: Asymmetry, 2012 - Elsevier
The sesquiterpene (+)-gossonorol is prepared in only three synthetic steps in 60% overall yield and 82% ee from commercially available reagents. The key asymmetric step is the …
Number of citations: 15 www.sciencedirect.com

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